molecular formula C9H10BNO4 B2808696 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid CAS No. 1515875-37-2

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid

Cat. No.: B2808696
CAS No.: 1515875-37-2
M. Wt: 206.99
InChI Key: QCCLTLCTCQLERY-UHFFFAOYSA-N
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Description

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid is a boronic acid derivative with a unique structure that combines a benzoxazine ring with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzoxazine intermediate with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow processes and the use of more robust catalysts and reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohols.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are typically used for cross-coupling reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives of the benzoxazine ring.

    Substitution: Various substituted benzoxazine derivatives depending on the coupling partner used.

Scientific Research Applications

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid depends on its application:

    Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity.

    Receptor Modulation: The compound can interact with specific receptors, altering their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.

    4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid: Contains a sulfonic acid group, offering different reactivity and applications.

Uniqueness

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity, particularly in cross-coupling reactions and enzyme inhibition. This makes it a valuable compound in both synthetic chemistry and biological applications.

Properties

IUPAC Name

(4-methyl-3-oxo-1,4-benzoxazin-7-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4/c1-11-7-3-2-6(10(13)14)4-8(7)15-5-9(11)12/h2-4,13-14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCLTLCTCQLERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C(=O)CO2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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